molecular formula C8H9NO B039014 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine CAS No. 121743-74-6

6-Methyl-2,3-dihydrofuro[2,3-b]pyridine

Cat. No.: B039014
CAS No.: 121743-74-6
M. Wt: 135.16 g/mol
InChI Key: YHVHESUHJNZEEN-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound is part of the broader class of furo[2,3-b]pyridines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine involves the cyclization of bromoacetylpyridone by the action of silver oxide in methanol. This reaction yields 3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine, which is subsequently reduced to 3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine using lithium aluminum hydride in dimethoxyethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of magnetically recoverable catalysts has been explored for the preparation of pyridine derivatives, which could potentially be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Silver oxide: Used in the cyclization reaction.

    Lithium aluminum hydride: Used in the reduction reaction.

Major Products

    3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine: Intermediate product.

    3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine: Final product after reduction.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,3-dihydrofuro[2,3-b]pyridine is unique due to the presence of the methyl group at the 6-position, which can influence its pharmacological properties and interactions with molecular targets.

Properties

IUPAC Name

6-methyl-2,3-dihydrofuro[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-3-7-4-5-10-8(7)9-6/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVHESUHJNZEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCO2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine
Reactant of Route 2
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine
Reactant of Route 3
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine
Reactant of Route 4
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine
Reactant of Route 5
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine

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